3-Chloro-4-[1-(3-fluorophenyl)ethoxy]aniline
Overview
Description
“3-Chloro-4-[1-(3-fluorophenyl)ethoxy]aniline” is a chemical compound. However, there is limited information available about this specific compound1.
Synthesis Analysis
The synthesis of similar compounds involves various reactions. For instance, the synthesis of “3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline” involves the reaction of 2-chloro-4-aminophenol with perfluoro-vinyl-perfluoro-methyl ether, following a high-pressure hydrolysis and reduction reaction of 3,4-dichloronitrobenzene2.Molecular Structure Analysis
The molecular structure of similar compounds has been studied through both experimental and theoretical vibrational analysis, using Fourier Transform-Infrared and Fourier Transform-Raman techniques2. However, the specific molecular structure of “3-Chloro-4-[1-(3-fluorophenyl)ethoxy]aniline” is not readily available.
Chemical Reactions Analysis
The chemical reactions involving “3-Chloro-4-[1-(3-fluorophenyl)ethoxy]aniline” are not well-documented. However, similar compounds are used as intermediates in the synthesis of other chemicals1.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Chloro-4-[1-(3-fluorophenyl)ethoxy]aniline” are not well-documented. However, similar compounds are reported to be solid and insoluble in water1.Scientific Research Applications
Metabolism Studies
- Metabolism in Animals : 3-Chloro-4-fluorol[14C]aniline, a related compound, has been studied for its metabolic pathways in dogs and rats. In dogs, it was primarily eliminated as 2-amino-4-chloro-5-fluorophenyl sulphate, while in rats, it produced different metabolites including N-(5-chloro-4-fluoro-2-hydroxyphenyl)acetamide and an unidentified metabolite (Baldwin & Hutson, 1980).
Synthesis and Characterization
- Synthesis Processes : Studies have focused on synthesizing variants of this compound. For instance, a synthesis method for 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline was developed, demonstrating high yield and environmental friendliness (Wen Zi-qiang, 2007).
- Practical Synthesis for Industrial Production : A practical synthesis process for 3-chloro-4-(3-fluorobenzyloxy)aniline was developed, characterized by cost-effectiveness and minimal waste, suitable for industrial production (Zhang Qingwen, 2011).
Fluorescence Studies
- Fluorescence Quenching : The fluorescence quenching of boronic acid derivatives by aniline in alcohol environments, including compounds similar to 3-Chloro-4-[1-(3-fluorophenyl)ethoxy]aniline, was studied. This research helps understand the conformational changes and interactions of such compounds (H. S. Geethanjali et al., 2015).
Antimicrobial Activities
- Evaluation of Antimicrobial Properties : Research has been conducted on the antimicrobial activities of compounds derived from 3-Fluoro-4-(4-phenylpiperazin-l-yl)aniline, showcasing their potential as antimicrobial agents (Meltem Yolal et al., 2012).
Photophysical Studies
- Photodehalogenation Studies : Studies on the photodehalogenation of chloroanisoles and chloro N,N-dimethylaniline, related to 3-Chloro-4-[1-(3-fluorophenyl)ethoxy]aniline, have revealed insights into the generation of singlet and triplet phenyl cations and potential applications in photochemistry (S. Protti et al., 2012).
Hydroxylation Studies
- Hydroxylation in Biochemical Pharmacology : Research on the hydroxylation of halo and alkyl substituted anilines, including compounds similar to 3-Chloro-4-[1-(3-fluorophenyl)ethoxy]aniline, has contributed to understanding their biochemical transformations (J. Daly et al., 1968).
Chemical Synthesis
- Synthesis of Insecticide Novaluron : A study detailed the synthesis of insecticide Novaluron using a derivative of 3-chloro-4-[1-(3-fluorophenyl)ethoxy]aniline, showcasing its application in agricultural chemistry (Wen Zi-qiang, 2008).
Vibrational Analysis
- Vibrational Analysis in NLO Materials : Research on vibrational analysis of halogenated anilines, including structures similar to 3-Chloro-4-[1-(3-fluorophenyl)ethoxy]aniline, has been conducted to understand their potential in non-linear optics and electronic applications (B. Revathi et al., 2017).
Safety And Hazards
The safety and hazards associated with “3-Chloro-4-[1-(3-fluorophenyl)ethoxy]aniline” are not well-documented. However, similar compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard3.
Future Directions
The future directions for “3-Chloro-4-[1-(3-fluorophenyl)ethoxy]aniline” are not well-documented. However, similar compounds are used as intermediates for the synthesis of other chemicals, suggesting potential applications in chemical synthesis1.
Please note that the information provided is based on the available data and may not be fully accurate or complete. Further research and studies are needed to gain a comprehensive understanding of “3-Chloro-4-[1-(3-fluorophenyl)ethoxy]aniline”.
properties
IUPAC Name |
3-chloro-4-[1-(3-fluorophenyl)ethoxy]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO/c1-9(10-3-2-4-11(16)7-10)18-14-6-5-12(17)8-13(14)15/h2-9H,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXMGBPKRGKRBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)OC2=C(C=C(C=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10741174 | |
Record name | 3-Chloro-4-[1-(3-fluorophenyl)ethoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10741174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-[1-(3-fluorophenyl)ethoxy]aniline | |
CAS RN |
833474-53-6 | |
Record name | 3-Chloro-4-[1-(3-fluorophenyl)ethoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10741174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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